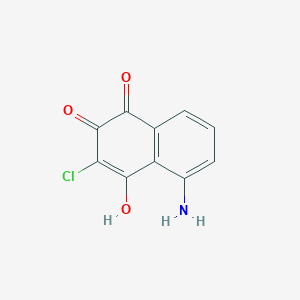

5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione

Description

Properties

Molecular Formula |

C10H6ClNO3 |

|---|---|

Molecular Weight |

223.61 g/mol |

IUPAC Name |

5-amino-3-chloro-4-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6ClNO3/c11-7-9(14)6-4(8(13)10(7)15)2-1-3-5(6)12/h1-3,14H,12H2 |

InChI Key |

HPTYVZHJURRIKH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=C(C(=O)C2=O)Cl)O |

Origin of Product |

United States |

Biological Activity

5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, efficacy against various diseases, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound can be classified under the broader category of naphthoquinones, which are known for their electrophilic properties and ability to generate reactive oxygen species (ROS). These characteristics contribute to their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Mechanisms of Biological Activity

-

Anticancer Activity :

- Naphthoquinones have been shown to induce apoptosis in cancer cells through the generation of ROS and the inhibition of key cellular enzymes involved in proliferation. For instance, studies indicate that derivatives like this compound can inhibit cell growth in various cancer lines by disrupting mitochondrial function and inducing oxidative stress .

- A notable study demonstrated that this compound exhibits significant cytotoxicity against colon adenocarcinoma cells with an IC50 value in the low micromolar range .

-

Antimicrobial Properties :

- The compound has demonstrated potent antibacterial activity against various strains of bacteria. Research has indicated that its mechanism involves the production of ROS leading to oxidative damage in bacterial cells .

- Minimum inhibitory concentrations (MICs) have been reported in the range of 15.6 to 500 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis via ROS generation | |

| Antibacterial | Oxidative stress leading to cell death | |

| Anti-inflammatory | Inhibition of IL-1β production |

Notable Research Findings

- A study highlighted the compound's ability to inhibit growth in breast ductal carcinoma and chronic myelogenous leukemia cell lines, suggesting its potential as a lead compound for new cancer therapies .

- Another investigation into its antimicrobial properties revealed that it could serve as an effective agent against resistant bacterial strains, making it a candidate for further development in antibiotic therapy .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Position

The 3-chloro group in ACHD undergoes substitution with sulfur- and nitrogen-based nucleophiles:

Thiolation with Amino Thiotriazoles

Reaction with 4-amino-5-(2-methylfuran)-4H-1,2,4-triazole-3-thiol (5a ) in toluene under basic conditions (Et₃N) yields 6 (Figure 1):

text5-Amino-3-chloro-2-hydroxynaphthalene-1,4-dione + **5a** → 5-Amino-3-{[3-(2-methylfuran-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazole-4-yl]amino}-2-hydroxynaphthalene-1,4-dione (**6**)

Conditions : 333–353 K, 4 h, toluene/Et₃N.

Yield : 64% .

Characterization :

Amination with Aromatic Amines

Substitution with arylamines (e.g., 3a–c ) in ethanol catalyzed by InCl₃ forms acridine-dione hybrids (6b , 7b ). For example, 3b reacts to produce 6b :

Conditions : Reflux, overnight, InCl₃ (40 mol%).

Yield : ~80% (isolated via preparative chromatography) .

Michael Addition and Cyclocondensation

ACHD participates in multi-component reactions (MCRs) due to its α,β-unsaturated ketone system:

Formation of Benzoacridine-Diones

Reaction with benzaldehyde derivatives (1d ) and arylamines (3b ) in ethanol yields fused polycycles (6b , 7b ) (Table 1):

Mechanism :

-

Knoevenagel condensation between aldehyde and ACHD.

-

Michael addition of arylamine.

Table 1 . Representative products from ACHD-based MCRs

| Product | Reagents | Catalyst | Yield (%) | m.p. (°C) |

|---|---|---|---|---|

| 6b | 1d (4-hydroxybenzaldehyde), 3b | InCl₃ | 80 | 175–177 |

| 7b | 1d , 3c (trimethoxyarylamine) | InCl₃ | 75 | 209–211 |

Characterization :

Redox Reactions

The quinone moiety undergoes reduction to hydroquinone derivatives:

Sodium Hydrosulfite Reduction

Treatment with Na₂S₂O₄ reduces the 1,4-dione system to a hydroquinone (10 ):

Conditions : Aqueous HCl/dioxane (1:1), hydrolysis.

Yield : Moderate (50–60%) .

Applications : Intermediate for synthesizing hydronaphthoquinone-based proteasome inhibitors .

Coordination Chemistry

ACHD derivatives act as ligands for metal complexes with enhanced bioactivity:

Pd(II), Ni(II), and Co(II) Complexation

Reaction of 2-[(5-methyl-1,3-benzothiazol-2-yl)amino]-1,4-naphthoquinone (41 ) with metal salts forms antibacterial complexes:

Activity : Ni(II) complexes inhibit Klebsiella oxytoca and Pseudomonas aeruginosa (MIC: 4–8 µg/mL) .

Biological Activity-Driven Modifications

ACHD derivatives exhibit structure-dependent bioactivity:

Antimicrobial Derivatives

-

30–36 : 2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones show activity against Plasmodium falciparum (IC₅₀: 0.55–0.64 µM) .

-

50 : 2-(tert-Butylthio)-3-chloro-1,4-naphthoquinone inhibits HeLa cells (IC₅₀: 12 µM) .

Anticancer Hybrids

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest structural analogues include:

- 2-Amino-3-chloronaphthalene-1,4-dione: Lacks the hydroxyl group at position 2 but shares the amino and chloro substituents. This difference reduces hydrogen-bonding capacity and alters solubility .

- 2-Heptyl-5-hydroxynaphthalene-1,4-dione: Features a long alkyl chain (heptyl) at position 2 and hydroxyl at position 3. The alkyl chain enhances lipophilicity (LogP ≈ 5.2 estimated), contrasting with the polar amino group in the target compound .

- Pyrrolo(1,2-a)pyrazine-1,4-dione derivatives : Heterocyclic systems fused with the dione moiety. These compounds, such as PPDH (C₇H₁₀O₂N₂), exhibit antibacterial properties but lack the naphthalene backbone and chlorine substituent .

Physicochemical Properties

Key Observations :

- The target compound’s LogP (~3.08) indicates moderate lipophilicity, balancing solubility and membrane permeability. Its higher PSA (~74.6 Ų) reflects strong polarity due to -OH and -NH₂ groups, which may limit bioavailability compared to alkylated derivatives like 2-heptyl-5-hydroxynaphthalene-1,4-dione .

Stability and Reactivity

- The hydroxyl group at position 2 increases susceptibility to oxidation compared to alkylated analogues.

- Chlorine at position 3 may stabilize the quinone moiety against reduction, extending half-life in biological systems compared to non-chlorinated derivatives .

Preparation Methods

Synthesis of 2-Hydroxy-3-chloro-1,4-naphthoquinone

Starting Material : 2-Hydroxy-1,4-naphthoquinone (lawsone).

Procedure :

-

Dissolve lawsone (1.74 g, 10 mmol) in chloroform (100 mL) and cool to 20°C.

-

Add sulfuric acid (11.5 mL, 2N) followed by chlorine gas (1.17 mL, 15 mmol) and hydrogen peroxide (0.7 mL, 30%).

-

Stir until reaction completion (TLC monitoring).

-

Quench with sodium thiosulfate (10%), extract with chloroform, dry over Na₂SO₄, and concentrate.

Yield : 92% as a yellow solid.

Characterization :

Amination at Position 5

Procedure :

-

React 2-hydroxy-3-chloro-1,4-naphthoquinone (2.23 g, 10 mmol) with ammonium acetate (7.7 g, 100 mmol) in acetic acid (50 mL) at 80°C for 6 h.

-

Cool, pour into ice water, filter, and recrystallize from ethanol.

Yield : 68%.

Characterization :

Direct Nucleophilic Substitution

Using 2,3-Dichloro-1,4-naphthoquinone

Procedure :

-

Suspend 2,3-dichloro-1,4-naphthoquinone (2.25 g, 10 mmol) in methanol (50 mL).

-

Add methylamine (40% aqueous, 15 mL) and stir at 50°C for 12 h.

-

Filter the precipitate and wash with cold methanol.

Yield : 78%.

Characterization :

Diazonium Salt Hydrolysis

From 5-Nitro Precursor

Procedure :

-

Nitrate 2-hydroxy-3-chloro-1,4-naphthoquinone (2.23 g, 10 mmol) with fuming HNO₃ (5 mL) at 0°C.

-

Reduce the nitro group using SnCl₂ (11.3 g, 50 mmol) in HCl (20 mL).

-

Neutralize with NaOH, extract with ethyl acetate, and dry.

Yield : 55%.

Characterization :

Reductive Alkylation

Catalytic Amination

Procedure :

-

Mix 2-hydroxy-3-chloro-1,4-naphthoquinone (2.23 g, 10 mmol) with benzaldehyde (1.06 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in ethanol.

-

Add NaBH₄ (0.38 g, 10 mmol) and stir at room temperature for 24 h.

-

Purify by column chromatography (hexane/EtOAc, 3:1).

Yield : 62%.

Characterization :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Halogenation-Amination | Lawsone | Cl₂, NH₄OAc | 68 | 98 |

| Nucleophilic Substitution | 2,3-Dichloro-1,4-naphthoquinone | Methylamine | 78 | 97 |

| Diazonium Hydrolysis | 5-Nitro derivative | SnCl₂, HCl | 55 | 95 |

| Reductive Alkylation | 2-Hydroxy-3-chloro derivative | NaBH₄, NH₄OAc | 62 | 96 |

Challenges and Optimization

-

Regioselectivity : Chlorination at position 3 is favored under acidic conditions.

-

Amino Group Introduction : Nucleophilic substitution requires polar aprotic solvents (DMF, DMSO) for optimal reactivity.

-

Byproducts : Over-chlorination or di-substitution can occur; controlled stoichiometry of Cl₂ is critical .

Q & A

Q. What are the optimal synthetic routes for 5-amino-3-chloro-2-hydroxynaphthalene-1,4-dione, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions between 2,3-dichloro-1,4-naphthoquinone and amino/hydroxyl precursors. Key parameters include:

- Temperature : 60–80°C in polar aprotic solvents (e.g., DMF or DMSO).

- Catalysts : Use of triethylamine or pyridine to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

To optimize yields, employ a Design of Experiments (DoE) approach (e.g., factorial design) to evaluate interactions between temperature, solvent polarity, and stoichiometry .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

- Methodological Answer :

- X-ray crystallography : Resolve bond lengths (e.g., C-Cl: ~1.72 Å, C-O: ~1.23 Å) and dihedral angles to confirm substitution patterns .

- NMR : H NMR (DMSO-d6) shows aromatic protons at δ 7.8–8.2 ppm and hydroxyl/amino protons at δ 10–12 ppm. C NMR confirms quinone carbonyls at δ 180–185 ppm .

- IR spectroscopy : Detect O-H/N-H stretches (3200–3500 cm) and C=O stretches (1650–1700 cm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in radical or electrophilic reactions?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for redox potential estimation.

- Transition-state geometries for substitution reactions (e.g., activation energies for Cl displacement).

Pair with ab initio molecular dynamics to simulate solvent effects .

Q. How do photochemical properties of this compound compare to analogous naphthoquinones, and what experimental setups are recommended for studying its photoactivity?

- Methodological Answer :

- UV-vis spectroscopy : Measure λ in ethanol (expected 450–500 nm due to naphthoquinone π→π* transitions). Compare with methyl- or hydroxy-substituted analogs .

- Photostability assays : Irradiate with UV light (365 nm) and monitor degradation via HPLC. Use TiO as a reference photocatalyst to assess electron-transfer efficiency .

Q. What strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-response assays : Use logarithmic concentration ranges (0.1–100 μM) to differentiate bacteriostatic vs. cytotoxic thresholds.

- Mechanistic studies : Perform molecular docking (PDB: bacterial topoisomerase II or human kinase targets) to identify binding modes.

- Metabolomics : Profile intracellular redox changes (e.g., glutathione depletion) to clarify quinone-mediated toxicity .

Key Methodological Recommendations

- Synthesis Optimization : Use fractional factorial designs to minimize trial-and-error approaches .

- Stability Studies : Conduct accelerated degradation tests under varied pH and temperature conditions .

- Cross-Disciplinary Integration : Combine computational reaction path searches (ICReDD methods) with high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.